7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS No.: 477865-05-7
Cat. No.: VC8119122
Molecular Formula: C17H21N5O
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477865-05-7 |
|---|---|
| Molecular Formula | C17H21N5O |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H21N5O/c1-11(14-9-10-19-16-20-15(18)21-22(14)16)23-13-7-5-12(6-8-13)17(2,3)4/h5-11H,1-4H3,(H2,18,21) |
| Standard InChI Key | YUPCMIYNTMZQIN-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)C(C)(C)C |
| Canonical SMILES | CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1, triazolo[1,5-a]pyrimidin-2-amine is defined by its IUPAC name 7-[1-(4-tert-butylphenoxy)ethyl]- triazolo[1,5-a]pyrimidin-2-amine, reflecting the integration of a triazolopyrimidine ring system with a phenoxyethyl substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 477865-05-7 | |
| Molecular Formula | ||
| Molecular Weight | 311.38 g/mol | |
| SMILES Notation | CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)C(C)(C)C | |
| InChI Key | YUPCMIYNTMZQIN-UHFFFAOYSA-N |
The compound’s structure combines a triazolopyrimidine core (a fused triazole and pyrimidine ring) with a 4-(tert-butyl)phenoxyethyl group at position 7. This substitution likely influences its solubility, bioavailability, and target binding affinity .
Physicochemical Properties
Experimental and predicted physicochemical data provide insights into its stability and reactivity:
| Property | Value | Source |
|---|---|---|
| Melting Point | 201–203°C | |
| Density | 1.24 ± 0.1 g/cm³ (predicted) | |
| pKa | 3.27 ± 0.30 (predicted) |
The relatively high melting point suggests strong intermolecular forces, potentially due to hydrogen bonding from the amine group and π-π stacking within the aromatic systems . The low pKa indicates weak acidity, consistent with the deprotonation of the amine group under physiological conditions.
Challenges and Future Directions
Research Gaps
-
In vitro/In vivo Data: No published studies directly assess this compound’s efficacy, toxicity, or pharmacokinetics.
-
Synthetic Optimization: Scalable synthesis routes and derivatization strategies remain unexplored.
Strategic Recommendations
-
Target Validation: Screen against PDE2, GPR119, and kinase panels to identify lead potential.
-
ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
-
Structural Modifications: Explore substitutions at the triazole or pyrimidine rings to enhance selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume